Nitration Regioselectivity: 4-Nitro Derivative Formation from 3,5-Dibromopyridine N-oxide
Nitration of 3,5-dibromopyridine N-oxide yields the 4-nitro derivative (3,5-dibromo-4-nitropyridine-N-oxide) with complete selectivity. In contrast, nitration of the structurally related 3,5-diethoxypyridine N-oxide under identical conditions directs the nitro group to the 2-position. This demonstrates that the bromine substituents in the 3,5-positions direct electrophilic substitution to the 4-position, a regioselectivity not observed with alkoxy substituents [1].
| Evidence Dimension | Nitration regioselectivity |
|---|---|
| Target Compound Data | 100% 4-nitro isomer (3,5-dibromo-4-nitropyridine-N-oxide) |
| Comparator Or Baseline | 3,5-diethoxypyridine N-oxide → 100% 2-nitro isomer (3,5-diethoxy-2-nitropyridine-N-oxide) |
| Quantified Difference | Regioisomeric shift from 4-position to 2-position |
| Conditions | Heated with fuming nitric acid and sulfuric acid |
Why This Matters
The exclusive formation of the 4-nitro derivative from the 3,5-dibromo precursor provides a reliable and predictable synthetic route to this specific regioisomer, which is essential for applications requiring this exact substitution pattern.
- [1] den Hertog, H. J., Henkens, C. H., & Dilz, K. (1953). The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). Recueil des Travaux Chimiques des Pays-Bas, 72(4), 296-300. DOI: 10.1002/recl.19530720405 View Source
